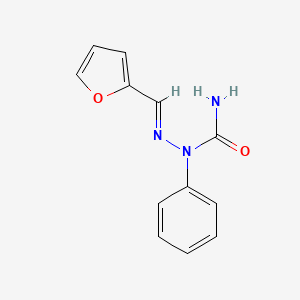
2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide typically involves the condensation reaction between furan-2-carbaldehyde and 1-phenylhydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve large-scale condensation reactions using automated reactors, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furan or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce the corresponding amine and aldehyde.
Aplicaciones Científicas De Investigación
2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide exerts its effects involves its ability to form stable complexes with metal ions. The Schiff base nitrogen and the furan oxygen atoms act as donor sites, allowing the compound to chelate metal ions. This chelation can enhance the biological activity of the compound, such as its antimicrobial and anticancer properties, by facilitating interactions with biomolecules and disrupting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and a Schiff base structure, but with a hydroxybenzohydrazide moiety instead of a phenylhydrazinecarboxamide.
Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1,2,4-Triazole-3-Thiol Derivatives: These compounds are Schiff bases with a benzofuran ring and triazole-thiol groups, exhibiting similar biological activities.
Uniqueness
2-(Furan-2-ylmethylene)-1-phenylhydrazinecarboxamide is unique due to its specific combination of a furan ring and a phenylhydrazinecarboxamide moiety. This structure allows it to form stable metal complexes and exhibit a range of biological activities, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H11N3O2 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
1-[(E)-furan-2-ylmethylideneamino]-1-phenylurea |
InChI |
InChI=1S/C12H11N3O2/c13-12(16)15(10-5-2-1-3-6-10)14-9-11-7-4-8-17-11/h1-9H,(H2,13,16)/b14-9+ |
Clave InChI |
WZTLVJNJHXTGKS-NTEUORMPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N(C(=O)N)/N=C/C2=CC=CO2 |
SMILES canónico |
C1=CC=C(C=C1)N(C(=O)N)N=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


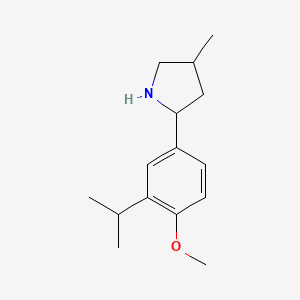
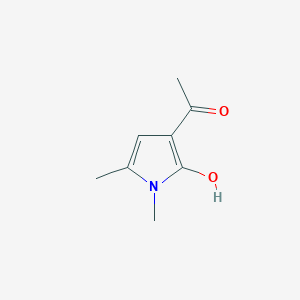

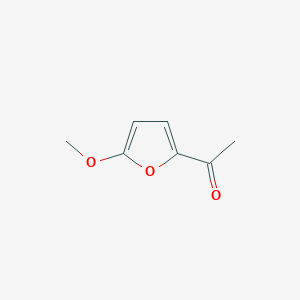
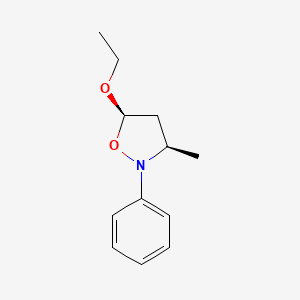
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)

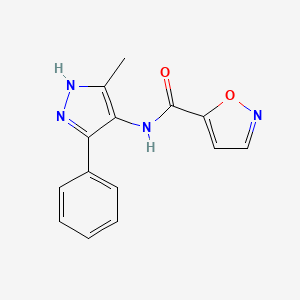
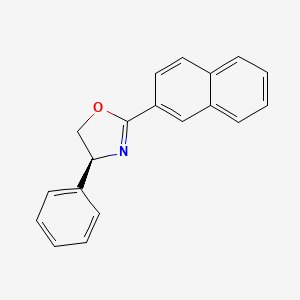
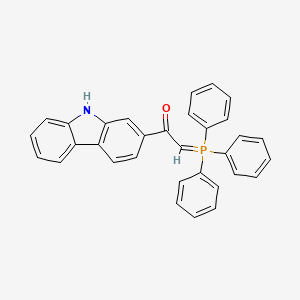
![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)

![4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate](/img/structure/B12889973.png)
